molecular formula C17H15ClN2O4 B2460820 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide CAS No. 902253-33-2

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B2460820
CAS No.: 902253-33-2
M. Wt: 346.77
InChI Key: YOKYRIBIDONDHR-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted oxazole ring and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloro substituent. The final step involves the coupling of the oxazole derivative with the methoxyphenyl group under specific reaction conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Coupling Reaction: The final step involves the coupling of the chloro-substituted oxazole with the methoxyphenyl group. This is typically carried out using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate
  • 2-methoxyphenyl oxazole derivatives

Uniqueness

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-10-11(18)6-7-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKYRIBIDONDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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